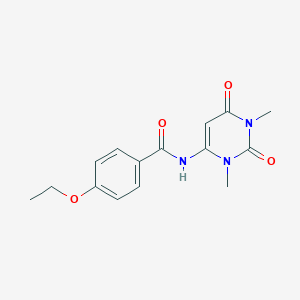

![molecular formula C20H23N5O B360098 2-[[2-(4-Fenilpiperazin-1-il)quinazolin-4-il]amino]etanol CAS No. 796887-98-4](/img/structure/B360098.png)

2-[[2-(4-Fenilpiperazin-1-il)quinazolin-4-il]amino]etanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Se utiliza principalmente como un bloqueador descendente de la vía de señalización Hedgehog, inhibiendo eficazmente la actividad de transcripción dependiente de Gli . Este compuesto es significativo en el campo de la señalización celular y ha sido ampliamente estudiado por sus posibles aplicaciones terapéuticas.

Aplicaciones Científicas De Investigación

HPI 3 tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas complejas.

Biología: Se emplea en estudios de la vía de señalización Hedgehog, que es crucial para la diferenciación y el desarrollo celular.

Medicina: Se investiga por sus posibles efectos terapéuticos en el tratamiento de cánceres y otras enfermedades que implican una señalización Hedgehog aberrante.

Industria: Se utiliza en el desarrollo de nuevos fármacos y como herramienta en el descubrimiento de fármacos.

Mecanismo De Acción

HPI 3 ejerce sus efectos inhibiendo la vía de señalización Hedgehog. Se dirige específicamente y bloquea la actividad de transcripción dependiente de Gli, que es un componente descendente de la vía. Esta inhibición evita la transcripción de genes involucrados en la proliferación y diferenciación celular, haciendo de HPI 3 un posible agente terapéutico para afecciones caracterizadas por el crecimiento celular descontrolado .

Análisis Bioquímico

Biochemical Properties

It is known that quinazoline derivatives have distinct biopharmaceutical activities .

Cellular Effects

Quinazoline derivatives are known to have broad applications, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that quinazoline derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de HPI 3 implica la preparación de un andamiaje de piperazinil-quinazolina. La ruta sintética típicamente incluye los siguientes pasos:

Formación del Núcleo de Quinazolina: El núcleo de quinazolina se sintetiza a través de una serie de reacciones de condensación que involucran derivados del ácido antranílico y aldehídos o cetonas apropiados.

Introducción del Residuo de Piperazina: El anillo de piperazina se introduce mediante reacciones de sustitución nucleofílica, a menudo utilizando piperazina o sus derivados como nucleófilo.

Funcionalización Final: El paso final implica la funcionalización del andamiaje de quinazolina-piperazina para introducir los sustituyentes deseados, como los grupos fenilo.

Métodos de Producción Industrial

La producción industrial de HPI 3 sigue rutas sintéticas similares pero se optimiza para la producción a gran escala. Esto incluye el uso de reactores de alto rendimiento, química de flujo continuo y sistemas de purificación automatizados para garantizar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

Tipos de Reacciones

HPI 3 experimenta varias reacciones químicas, que incluyen:

Oxidación: HPI 3 puede oxidarse bajo condiciones específicas para formar N-óxidos de quinazolina.

Reducción: Las reacciones de reducción se pueden emplear para modificar el núcleo de quinazolina, lo que lleva a la formación de derivados de dihidroquinazolina.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de litio y aluminio.

Sustitución: Se emplean nucleófilos como aminas, tioles y alcóxidos en condiciones básicas.

Productos Principales

Los productos principales formados a partir de estas reacciones incluyen varias quinazolinas y piperazinas sustituidas, que se pueden funcionalizar aún más para aplicaciones específicas.

Comparación Con Compuestos Similares

Compuestos Similares

HPI 1: Otro inhibidor de la vía Hedgehog con un mecanismo de acción similar pero diferente eficacia y especificidad.

GANT-61: Un compuesto que también inhibe la transcripción dependiente de Gli pero tiene una estructura química distinta.

Ciclopamina: Un inhibidor de la vía Hedgehog de origen natural con un modo de acción diferente.

Singularidad

HPI 3 es único debido a su inhibición específica de la actividad de transcripción dependiente de Gli y su capacidad para dirigirse selectivamente a la vía de señalización Hedgehog. A diferencia de HPI 1, la actividad inhibitoria de HPI 3 se elimina por la sobreexpresión de Gli1 o Gli2, destacando su especificidad .

Propiedades

IUPAC Name |

2-[[2-(4-phenylpiperazin-1-yl)quinazolin-4-yl]amino]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O/c26-15-10-21-19-17-8-4-5-9-18(17)22-20(23-19)25-13-11-24(12-14-25)16-6-2-1-3-7-16/h1-9,26H,10-15H2,(H,21,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPYROURTPDUTCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NC4=CC=CC=C4C(=N3)NCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Ethoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B360016.png)

![2-Oxa-3-azabicyclo[2.2.2]oct-5-ene](/img/structure/B360023.png)

![6-Amino-1-methyl-3-propyl-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B360064.png)

![5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-cyanophenyl)furan-2-carboxamide](/img/structure/B360111.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B360113.png)

![N-(2-pyridinylmethyl)-4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzamide](/img/structure/B360119.png)

![methyl-N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]homocysteine](/img/structure/B360124.png)

![5-[(biphenyl-4-yloxy)methyl]-1-(4-chlorophenyl)-1H-tetrazole](/img/structure/B360134.png)

![4-Chlorophenyl 3-amino-6-(2-furyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B360137.png)

![1-Acetyl-3-{3-[(ethylsulfonyl)amino]phenyl}-5-(2-furyl)-2-pyrazoline](/img/structure/B360139.png)